Bromine, also known as brom or BR2, belongs to the class of inorganic compounds known as homogeneous halogens. These are inorganic non-metallic compounds in which the largest atom is a nobel gas. Outside of the human body, bromine can be found in a number of food items such as orange bell pepper, bilberry, common grape, and white cabbage. This makes bromine a potential biomarker for the consumption of these food products. Bromine is a potentially toxic compound.
Dibromine is a diatomic bromine.
Bromine
CAS No.: 7726-95-6
Cat. No.: VC20888172
Molecular Formula: Br2
Molecular Weight: 159.81 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 7726-95-6 |
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Molecular Formula | Br2 |
Molecular Weight | 159.81 g/mol |
IUPAC Name | molecular bromine |
Standard InChI | InChI=1S/Br2/c1-2 |
Standard InChI Key | GDTBXPJZTBHREO-UHFFFAOYSA-N |
Impurities | Typical, freshly prepared bromine from a modern plant is likely to be at least 99.9% pure. Probable impurities are chlorine, moisture & org material at levels of less than 50 ppm each. Specifications ... for reagent-grade bromine allow up to 0.3% chlorine, 0.05% iodine, 0.002% sulfur, & nonvolatile matter 0.015% maximum. |
SMILES | BrBr |
Canonical SMILES | BrBr |
Boiling Point | 139.2 °F at 760 mm Hg (EPA, 1998) 58.8 °C 139°F |
Colorform | Dark reddish-brown, volatile, mobile diatomic liquid; vaporizes at room temperature Dense, dark red, mobile liquid; vaporizes readily at room temperature to give a red vapo |
Melting Point | 19 °F (EPA, 1998) -7.2 °C 19°F |
Introduction
Physical Properties
Bromine possesses distinct physical characteristics that determine its behavior in various applications. The table below presents comprehensive data on bromine's physical properties:
Property | Value | Unit |
---|---|---|
Appearance | Reddish-brown liquid | - |
Atomic number | 35 | - |
Atomic mass | 79.904 | g/mol |
Group | 17 (Halogens) | - |
Period | 4 | - |
Block | p | - |
Electron configuration | [Ar] 3d¹⁰ 4s² 4p⁵ | - |
Phase at STP | Liquid | - |
Melting point | 265.8 (-7.2) | K (°C) |
Boiling point | 332.0 (58.8) | K (°C) |
Density (near r.t.) | 3.1028 | g/cm³ |
Triple point | 265.90, 5.8 | K, kPa |
Critical point | 588, 10.34 | K, MPa |
Heat of fusion | 10.571 | kJ/mol |
Heat of vaporization | 29.96 | kJ/mol |
Molar heat capacity | 75.69 | J/(mol·K) |
The physical state of bromine as a liquid at room temperature distinguishes it from most other elements and particularly from other halogens. Its relatively high density of 3.1028 g/cm³ makes it approximately three times denser than water .
Chemical Properties
Reactivity and Electronic Structure
Bromine has the electron configuration [Ar]4s²3d¹⁰4p⁵, with seven electrons in its outermost shell acting as its valence electrons . Like all halogens, it is one electron short of a full octet, making it a strong oxidizing agent. This electronic configuration drives bromine to react with many elements to complete its outer shell .
Oxidizing Capacity
As an oxidizing agent, bromine is less powerful than chlorine but stronger than iodine, corresponding to its intermediate position in the halogen group . Its effectiveness as an oxidizing agent makes it useful in many chemical reactions:
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It liberates free iodine from iodide-containing solutions
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It can oxidize sulfur from hydrogen sulfide
Electronegativity and Bonding
Bromine has an electronegativity value of 2.96 on the Pauling scale, which is intermediate between chlorine (3.16) and iodine (2.66) . This intermediate position explains many of bromine's chemical behaviors:
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It forms metal-bromine bonds that are weaker than corresponding metal-chlorine bonds
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The bromide ion is a weaker reducing agent than iodide but stronger than chloride
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The electron affinity of bromine is high, similar to that of chlorine
Oxidation States
Bromine can exist in multiple oxidation states:
This variety of oxidation states allows bromine to participate in diverse chemical reactions and form numerous compounds, contributing to its versatility in chemical applications.
Industrial Applications
Bromine and its compounds have found applications across multiple industries due to their unique properties:
Flame Retardants
One of the most significant commercial uses of bromine is in the production of flame retardants. These compounds are extensively used in:
The effectiveness of bromine-based flame retardants stems from their ability to release bromine radicals at high temperatures, which interfere with the combustion process.
Water Treatment
Bromine compounds are employed in water disinfection processes, particularly in:
Unlike chlorine, bromine remains effective over a wider pH range and produces fewer irritating by-products, making it preferable in certain water treatment applications .
Pharmaceutical Industry
In pharmaceutical manufacturing, bromine serves as a key component in the synthesis of:
Bromine's ability to participate in specific chemical reactions makes it valuable in creating complex pharmaceutical molecules.
Agricultural Applications
Bromine compounds are utilized in agriculture as:
These applications leverage bromine's toxic effects on certain organisms while managing its environmental impact.
Chemical Manufacturing
In chemical synthesis, bromine functions as:
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A catalyst in various reactions
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A reagent in organic synthesis
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A component in the production of dyes and photographic chemicals
Its role as an oxidizing agent and its ability to form carbon-bromine bonds make it particularly useful in organic chemistry.
Biological Significance
Recent research has revealed that bromine, specifically in the form of bromide ions (Br⁻), plays an essential biological role that was previously unknown:
Essential Trace Element
Contrary to earlier beliefs that bromine had no essential biological function, research published in 2014 established bromine as an essential trace element in animals . This discovery satisfies the principal requirements for elemental essentiality:
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Element deficiency leads to physiologic dysfunction
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Repletion of the element reverses dysfunction
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There is a biochemical explanation for the physiologic function
Role in Collagen IV Assembly
The research demonstrated that bromide (Br⁻) serves as a required cofactor for peroxidasin-catalyzed formation of sulfilimine crosslinks within collagen IV . This process is critical for:
Mechanism of Action
The biochemical mechanism involves bromide being converted to hypobromous acid (HOBr), which then forms a bromosulfonium-ion intermediate. This intermediate energetically selects for sulfilimine formation .
The chemical character of bromine creates an energetically favorable reaction between the S-Br intermediate and hydroxylysine 211 (Hyl 211). The S-Br molecular orbital structure facilitates selective reactivity with an amine nucleophile to form the crosslink, contrasting with the highly polar S-Cl intermediate that preferentially forms a sulfoxide via charge-controlled reaction with water .
Experimental Evidence
Studies in Drosophila have shown that bromine deficiency:
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Is lethal
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Causes developmental defects
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Results in basement membrane abnormalities
Importantly, bromine replenishment restored viability and normal development, confirming its essential nature in biological systems .
Analytical Detection Methods
Various analytical methods have been developed to detect and measure bromine in different contexts:
Water Analysis Techniques
Several reagents and procedures are used for determining bromine in water samples:
Methyl Orange (MO) Test
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Used for measuring both free and total residual bromine
Brom Cresol Purple (BCP) Test
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Used with arsenite added at 1 minute for free bromine determinations
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Generally provides more accurate results than PR in the presence of bromamines
Factors Affecting Analytical Results
Several factors can influence the accuracy of bromine determination:
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pH of the sample
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Presence of ammonia
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Temperature
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Contact time
Research has shown that the stability of bromamine solutions is extremely limited, which can present challenges in analytical work . During sample analysis, tests run at a given contact time should be performed as nearly simultaneously as possible to minimize variations in results, especially with short contact times .
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